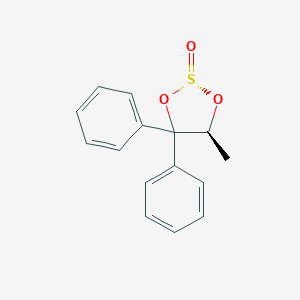

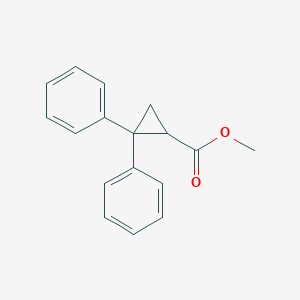

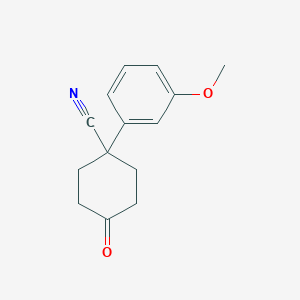

3-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenol

カタログ番号 B172769

CAS番号:

113787-85-2

分子量: 202.13 g/mol

InChIキー: BGENIUKSOIBFBA-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Photoactivation and Alkylation

- Research by Raimer and Lindel (2013) demonstrates the use of diazirine derivatives, like 3-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenol, in photoactivation processes. They showed that irradiating such compounds leads to Friedel-Crafts alkylations, a type of chemical reaction, which suggests cleaner and more efficient use in chemical biology (Raimer & Lindel, 2013).

Photoaffinity Reagents

- Shih and Bayley (1985) discussed the preparation of a specific diazirine-based amino acid for incorporation into peptide photoaffinity reagents. They highlighted its utility as a building block for peptide-based probes in biochemistry (Shih & Bayley, 1985).

Chromogenic Diazirine

- Hatanaka et al. (1989) synthesized diazirine derivatives as carbene precursors with chromogenic groups. This approach allows for spectrophotometric detection of labeled products in photoaffinity labeling, avoiding the need for radioactive techniques (Hatanaka et al., 1989).

Surface Modification

- Lawrence et al. (2011) utilized 3-aryl-3-(trifluoromethyl)diazirines for the covalent surface modification of graphitic carbon and carbon nanotubes. This demonstrates the compound's utility in material science, particularly in modifying carbon-based materials (Lawrence et al., 2011).

Photocrosslinking in Molecular Biology

- Kogon et al. (1992) synthesized a new cleavable carbene-generating reagent used in photocrosslinking experiments in molecular biology. This highlights the compound's role in studying molecular interactions and structures (Kogon et al., 1992).

Gold Nanoparticle Modification

- Ismaili, Lee, and Workentin (2010) demonstrated the use of diazirine-modified gold nanoparticles for efficient photoinduced interfacial carbene insertion reactions. This research has implications for nanoparticle technology and surface chemistry (Ismaili et al., 2010).

Photolabeling Studies

- Kumar, Tipton, and Manetsch (2016) developed ambient light stable diazirine photolabels, enhancing the utility of these compounds in photolabeling studies, particularly in biological research (Kumar et al., 2016).

Synthesis and Labeling

- Ambroise et al. (2001) discussed the synthesis of bifunctional diazirinyl building blocks, including their tritiated versions, for use in photoactivatable tags for labeling proteins or small molecules (Ambroise et al., 2001).

Safety And Hazards

特性

IUPAC Name |

3-[3-(trifluoromethyl)diazirin-3-yl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)7(12-13-7)5-2-1-3-6(14)4-5/h1-4,14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGENIUKSOIBFBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2(N=N2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

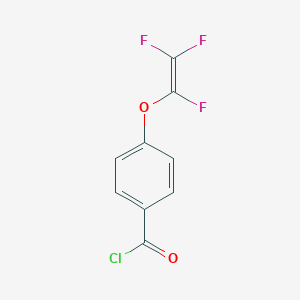

4-(Trifluorovinyloxy)benzoyl chloride

134151-67-0

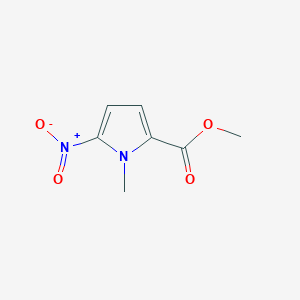

Methyl 2,2-diphenylcyclopropanecarboxylate

19179-60-3

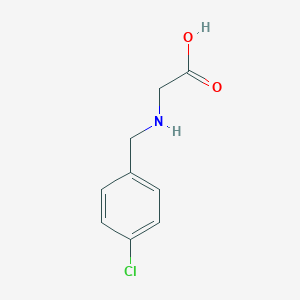

(4-Chloro-benzylamino)-acetic acid

114479-33-3

![4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine](/img/structure/B172705.png)

![tert-Butyl 4-(2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)piperidine-1-carboxylate](/img/structure/B172717.png)

![Methyl benzo[b]thiophene-4-carboxylate](/img/structure/B172727.png)